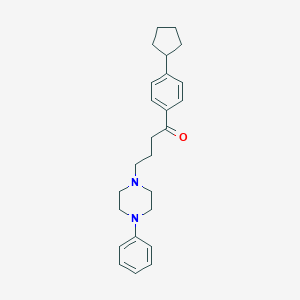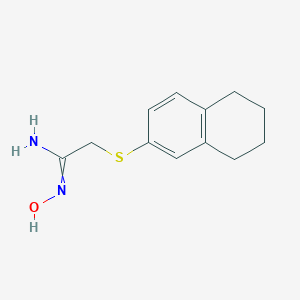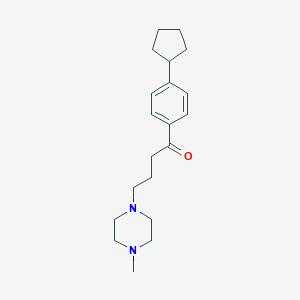![molecular formula C19H22ClNS2 B374776 3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine](/img/structure/B374776.png)
3-[(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)sulfanyl]-N,N-dimethyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiepin ring system, which is known for its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine typically involves multiple steps, starting with the formation of the benzothiepin ring. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloro group and the sulfanyl linkage are critical steps that require specific reagents and conditions. For instance, chlorination can be performed using thionyl chloride or similar chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The chloro group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the chloro group.
Aplicaciones Científicas De Investigación
3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets. The benzothiepin ring system is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl derivatives : These compounds share the benzothiepin ring system but differ in their substituents.
- N,N-dimethylpropan-1-amine derivatives : These compounds have similar amine functionalities but differ in their aromatic systems.
Uniqueness
The uniqueness of 3-[(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine lies in its combined structural features, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H22ClNS2 |
|---|---|
Peso molecular |
364g/mol |
Nombre IUPAC |
3-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)sulfanyl]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H22ClNS2/c1-21(2)10-5-11-22-19-13-14-12-15(20)8-9-17(14)23-18-7-4-3-6-16(18)19/h3-4,6-9,12,19H,5,10-11,13H2,1-2H3 |
Clave InChI |
UGOTXSLCXOYVGG-UHFFFAOYSA-N |
SMILES |
CN(C)CCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
SMILES canónico |
CN(C)CCCSC1CC2=C(C=CC(=C2)Cl)SC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374695.png)
![1-[2-(4-Fluorophenyl)ethyl]-4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B374696.png)
![4-[4-(3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]-1-(4-fluorophenyl)-1-butanone](/img/structure/B374698.png)

![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-3-ethylurea](/img/structure/B374703.png)


![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)

![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)



![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
